
1,3-Propanediol, 2-amino-2-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-ethylpropane-1,3-diol hydrochloride: is a chemical compound with the molecular formula C5H13NO2 . It is a derivative of 2-amino-2-ethyl-1,3-propanediol and is commonly used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-ethylpropane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 2-amino-2-ethylpropane-1,3-diol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-2-ethylpropane-1,3-diol hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 2-Amino-2-ethylpropane-1,3-diol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various chemical intermediates and derivatives .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: It is investigated for its role in drug formulations and as a potential therapeutic agent .
Industry: In the industrial sector, 2-amino-2-ethylpropane-1,3-diol hydrochloride is used in the production of polymers, resins, and other chemical products. It is valued for its reactivity and versatility in various industrial processes .
Mechanism of Action
The mechanism of action of 2-amino-2-ethylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing biochemical reactions and cellular processes. It may also interact with receptors and signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- 2-Amino-1-butanol
- 2-Amino-2-methyl-1-propanol
Comparison: Compared to similar compounds, 2-amino-2-ethylpropane-1,3-diol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ethyl group provides different reactivity and solubility characteristics compared to its methyl and butyl analogs .
Properties
CAS No. |
25005-42-9 |
|---|---|
Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-amino-2-ethylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-2-5(6,3-7)4-8;/h7-8H,2-4,6H2,1H3;1H |
InChI Key |
HTARHDWAJRFYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





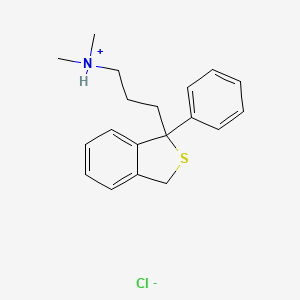
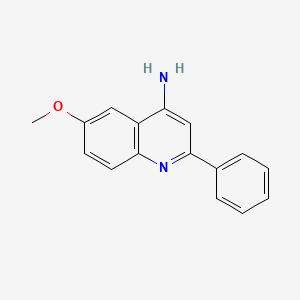


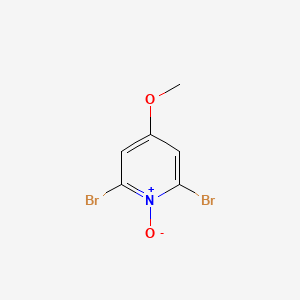
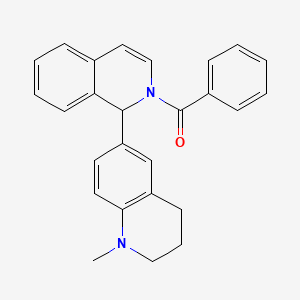
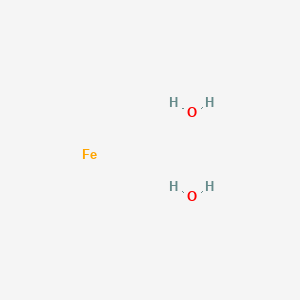
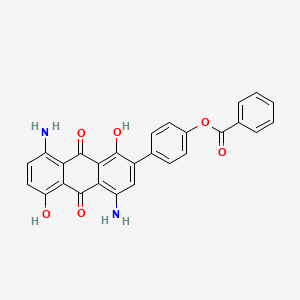

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)

